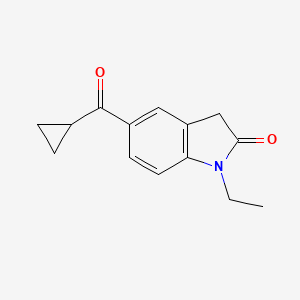
1-Ethyl-5-cyclopropylcarbonyloxindole
Cat. No. B8418017
M. Wt: 229.27 g/mol
InChI Key: FBEJRZLRAAQFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04686224
Procedure details


In a manner similar to Preparation J1., 10 g. (62 mmoles) of 1-ethyloxindole, 7.2 ml. (78.8 mmoles) of cyclopropylcarbonyl chloride and 51 g. (380 mmoles) of aluminum chloride in 200 ml. of carbon disulfide gave 3.75 of the desired product.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:12])[CH3:2].[CH:13]1([C:16](Cl)=[O:17])[CH2:15][CH2:14]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([C:16]([CH:13]3[CH2:15][CH2:14]3)=[O:17])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:12])[CH3:2] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(CC2=CC=CC=C12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
78.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
380 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a manner similar to Preparation J1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(CC2=CC(=CC=C12)C(=O)C1CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

